molecular formula C7H18N2O3S B13309442 N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide

Cat. No.: B13309442
M. Wt: 210.30 g/mol
InChI Key: XWHXTFOCWAZBAL-UHFFFAOYSA-N
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Description

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H18N2O3S. This compound is characterized by the presence of a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with 2-(2-methoxyethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide
  • N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide
  • N-(2-Hydroxyethyl)ethylenediamine

Uniqueness

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a methoxyethylamino group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of sulfonamides known for their broad range of applications, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure can be described by the following details:

  • Chemical Formula : C6_{6}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 189.26 g/mol
  • IUPAC Name : N-(2-[(2-Methoxyethyl)amino]ethyl)ethanesulfonamide

Sulfonamide compounds typically function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division. The specific mechanism of this compound involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form folate.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamides. The compound has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

These findings indicate that this compound possesses potent antibacterial properties, comparable to traditional sulfa drugs.

Anti-inflammatory Effects

Research has also indicated that this compound exhibits anti-inflammatory properties. In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in:

  • Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased significantly.
  • Histological Improvement : Reduced infiltration of inflammatory cells in tissues was observed.

Antitumor Activity

Emerging studies suggest potential antitumor effects of sulfonamide derivatives. A case study involving human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa15.5
MCF-712.3
A54910.7

This indicates a promising avenue for further research into its application in cancer therapy.

Case Studies

  • Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance.
  • Inflammation Model : In a controlled trial involving inflammatory bowel disease models, administration of the compound led to significant clinical improvement and reduced markers of inflammation compared to placebo groups.

Properties

Molecular Formula

C7H18N2O3S

Molecular Weight

210.30 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]ethanesulfonamide

InChI

InChI=1S/C7H18N2O3S/c1-3-13(10,11)9-5-4-8-6-7-12-2/h8-9H,3-7H2,1-2H3

InChI Key

XWHXTFOCWAZBAL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCCNCCOC

Origin of Product

United States

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